![molecular formula C22H15F3N2OS2 B2682579 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol CAS No. 861206-98-6](/img/structure/B2682579.png)
2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol
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Overview
Description
2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol is a useful research compound. Its molecular formula is C22H15F3N2OS2 and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds with structural features similar to the specified chemical have been designed and evaluated for their anticancer activities. For example, a series of substituted benzamides derived from thiazol and oxadiazol rings demonstrated moderate to excellent anticancer activities against various cancer cell lines, highlighting the potential of thiazole derivatives in cancer therapy (Ravinaik et al., 2021). Another study focused on novel thiadiazoles and thiazoles incorporating the pyrazole moiety, showing promising anticancer activity, particularly against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial Activities
Thiazole derivatives have also been synthesized and tested for their antimicrobial potential. For instance, new approaches for synthesizing thiazoles and their fused derivatives have been explored, with some compounds showing significant in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008).
Molecular Docking and Quantum Chemical Studies
Theoretical studies including molecular docking and quantum chemical calculations have been employed to understand the interactions and stability of thiazole derivatives. These studies can offer insights into the molecular mechanisms underlying the biological activities of such compounds, potentially guiding the design of more effective drugs (Viji et al., 2020).
Corrosion Inhibition
In addition to biomedical applications, thiazole derivatives have been studied for their corrosion inhibition properties. Research has demonstrated that certain thiazoles can serve as effective corrosion inhibitors, providing protection for metals in corrosive environments (Farahati et al., 2019).
Mechanism of Action
Target of action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Mode of action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Biochemical pathways
Thiazole derivatives can interact with various biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine
Result of action
The result of action of thiazole derivatives can vary widely depending on their specific targets and mode of action. For example, some thiazole derivatives have been found to have antimicrobial, antiviral, and antitumor effects
properties
IUPAC Name |
2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2OS2/c1-13-19(14-7-3-2-4-8-14)27-21(30-13)16(20-26-18(28)12-29-20)11-15-9-5-6-10-17(15)22(23,24)25/h2-12,28H,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGPTKZDJDLZON-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=CC2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)/C(=C/C2=CC=CC=C2C(F)(F)F)/C3=NC(=CS3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol |
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